Product packaging for 3-[3-(Trifluoromethyl)benzyl]azetidine(Cat. No.:)

3-[3-(Trifluoromethyl)benzyl]azetidine

Cat. No.: B13215489
M. Wt: 215.21 g/mol
InChI Key: CSUIQOBJUACZPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(Trifluoromethyl)benzyl]azetidine is a high-value, fluorinated azetidine derivative of significant interest in scientific research and development, particularly in medicinal chemistry. The compound features a four-membered azetidine ring, a saturated heterocycle known for its conformational rigidity and role as a scaffold in various biologically active molecules . This azetidine ring is substituted with a 3-(trifluoromethyl)benzyl group, which enhances the molecule's lipophilicity and metabolic stability, making it a valuable building block for drug discovery . The azetidine pharmacophore is found in a wide variety of natural and synthetic products and is present in the molecular structure of approved therapeutics, such as the antihypertensive drug azelnidipine . Azetidine rings are stable and can be chromatographed, but it is known that related 3-azetidinones can be labile and decompose at room temperature . The pyramidal nitrogen of azetidines undergoes inversion with a relatively low energy barrier . In research, this compound serves as a key synthetic intermediate for constructing more complex molecules. Its structure makes it suitable for use in the synthesis of heterocyclic amino acid derivatives through reactions like aza-Michael additions, which are powerful methods for forming C–N bonds . Furthermore, the presence of the azetidine nitrogen and the benzyl group allows for further functionalization, enabling its incorporation into larger molecular architectures, such as peptides or DNA-encoded libraries, or for generating compounds for high-throughput screening . This product is intended for research applications only and is not suitable for human or veterinary diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (MSDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12F3N B13215489 3-[3-(Trifluoromethyl)benzyl]azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12F3N

Molecular Weight

215.21 g/mol

IUPAC Name

3-[[3-(trifluoromethyl)phenyl]methyl]azetidine

InChI

InChI=1S/C11H12F3N/c12-11(13,14)10-3-1-2-8(5-10)4-9-6-15-7-9/h1-3,5,9,15H,4,6-7H2

InChI Key

CSUIQOBJUACZPS-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CC2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 3 3 Trifluoromethyl Benzyl Azetidine and Analogous Structures

Synthetic Approaches for 3-[3-(Trifluoromethyl)benzyl]azetidine and Closely Related Trifluoromethylbenzyl Azetidines

The introduction of the 3-(trifluoromethyl)benzyl group onto an azetidine (B1206935) ring is a key strategic challenge. Several primary methods have been established for this purpose, each offering distinct advantages in terms of starting material availability, reaction conditions, and scope.

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds. In the context of this compound synthesis, this strategy typically involves the reaction of an azetidine derivative with 3-(trifluoromethyl)benzaldehyde (B1294959). The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ to yield the target amine.

A common pathway involves the reaction of a secondary amine, such as azetidine itself or a protected azetidine, with the aldehyde, followed by reduction. Alternatively, a precursor like a protected azetidine-3-one can be reacted with an amine, or an azetidine-3-amine can be reacted with the aldehyde. For the specific target compound, the reaction between azetidine and 3-(trifluoromethyl)benzaldehyde in the presence of a suitable reducing agent is a direct approach. A variety of reducing agents can be employed, including sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. STAB is often preferred due to its mildness and tolerance of a wide range of functional groups. rsc.org

Table 1: Example of Reductive Amination for 3-Substituted Azetidine Synthesis

Reactant 1 Reactant 2 Key Reagents Product
Azetidine (or N-protected derivative) 3-(Trifluoromethyl)benzaldehyde Sodium triacetoxyborohydride (STAB), Dichloroethane (DCE) This compound

This table presents illustrative examples of the reductive amination strategy.

Direct alkylation of an azetidine scaffold provides another route to introduce the trifluoromethylbenzyl moiety. This can be achieved by reacting a nucleophilic azetidine derivative with an electrophilic benzyl (B1604629) species. For instance, an N-protected azetidin-3-ol (B1332694) can be deprotonated to form an alkoxide, which can then undergo a Williamson ether synthesis with 3-(trifluoromethyl)benzyl bromide to form a C-O bond, yielding an ether-linked analog.

For the direct formation of the C-C bond required for this compound, a Grignard or organolithium reagent derived from a protected 3-haloazetidine could theoretically react with 3-(trifluoromethyl)benzaldehyde. More commonly, modern cross-coupling reactions are employed. For example, a Hiyama cross-coupling reaction can be used to couple 3-iodoazetidine (B8093280) derivatives with arylsilanes under mild conditions. organic-chemistry.org Similarly, a Suzuki-Miyaura coupling could be performed between a protected 3-bromo- (B131339) or 3-iodoazetidine and 3-(trifluoromethyl)phenylboronic acid, followed by reduction of the resulting aryl group to a benzyl group, or directly with a (3-(trifluoromethyl)benzyl)boronic acid derivative if available.

Table 2: Alkylation and Coupling Strategies for Azetidine Functionalization

Azetidine Precursor Benzyl Reagent Reaction Type Key Catalyst/Reagent
N-Boc-3-iodoazetidine (3-(Trifluoromethyl)phenyl)trimethoxysilane Hiyama Coupling Pd(OAc)₂, SPhos, TBAF
N-Boc-azetidin-3-ol 3-(Trifluoromethyl)benzyl bromide Williamson Ether Synthesis NaH

This table summarizes key C-C and C-O bond-forming reactions on azetidine scaffolds.

The synthesis of complex azetidines often relies on the diversification of densely functionalized core structures. nih.govnih.gov A versatile azetidine building block, such as a protected azetidine-3-carboxylic acid or its corresponding ester, can serve as a starting point. The carboxylic acid functional group can be subjected to a variety of chemical transformations. For instance, it can be reduced to a primary alcohol (azetidin-3-ylmethanol). This alcohol can then be converted into a good leaving group, such as a tosylate or mesylate, which can be displaced by a nucleophile, for example, the cyanide anion. The resulting azetidine-3-carbonitrile (B1291615) can be further elaborated. Alternatively, the alcohol can be oxidized to an aldehyde, which can then undergo a Wittig or Horner-Wadsworth-Emmons reaction to introduce the benzyl moiety. nih.gov

Another advanced strategy involves the use of 1-azabicyclo[1.1.0]butane (ABB), a strained intermediate that can undergo strain-release reactions with various reagents to generate highly functionalized azetidines. researchgate.net Reaction of ABB with organometallic reagents can install substituents at the C3 position.

General Principles and Advanced Methodologies for Azetidine Ring Construction

While functionalizing a pre-formed ring is effective, constructing the azetidine ring de novo is a fundamental strategy that allows for the incorporation of desired substituents from the outset.

Intramolecular cyclization is one of the most common and reliable methods for constructing the strained four-membered azetidine ring. magtech.com.cnfrontiersin.org This approach involves forming a C-N bond within a linear precursor that contains a nitrogen nucleophile and a carbon atom with a suitable leaving group in a 1,3-relationship.

The formation of the azetidine ring via an intramolecular Sₙ2 reaction is a classic and robust strategy. frontiersin.org The process typically starts with an acyclic precursor, such as a γ-amino alcohol or a 1,3-dihalide. In a common variant, a 1,3-propanediol (B51772) derivative is converted into a species with leaving groups at both ends, such as a 1,3-dihalo- or 1,3-disulfonate-propane. Reaction with a primary amine or ammonia (B1221849) then leads to the formation of the azetidine ring.

A more controlled approach involves using a precursor like 3-amino-1-propanol. The amino group is first protected (e.g., with a tosyl or nosyl group) to prevent self-quenching and to tune its nucleophilicity. The hydroxyl group is then converted into a good leaving group (e.g., mesylate, tosylate, or halide). In the final step, a base is used to deprotonate the nitrogen, which then acts as a nucleophile, displacing the leaving group to close the four-membered ring. researchgate.net This method is highly reliable for accessing a wide range of substituted azetidines. organic-chemistry.orgresearchgate.net

Table 3: Precursors for Azetidine Synthesis via Intramolecular Sₙ2 Cyclization

Acyclic Precursor Leaving Group N-Protecting Group Resulting Azetidine
N-Tosyl-3-amino-1-propanol Mesylate (-OMs) Tosyl (-Ts) N-Tosylazetidine
1,3-Dibromopropane Bromide (-Br) (Reacts with primary amine) N-Alkyl/Aryl-azetidine

This table illustrates various precursors used in the intramolecular Sₙ2 synthesis of the azetidine ring.

Intramolecular Cyclization Reactions

Catalytic Intramolecular Aminolysis of Epoxy Amines

The intramolecular aminolysis of epoxy amines represents a direct and efficient pathway for constructing the azetidine ring. This method relies on the nucleophilic attack of an amine onto an epoxide within the same molecule, leading to a cyclized product. The regioselectivity of the epoxide ring-opening is a critical factor, determining whether an azetidine (from attack at the C3 position) or a pyrrolidine (B122466) (from attack at the C4 position) is formed.

Recent research has demonstrated that lanthanoid (III) trifluoromethanesulfonates, particularly Lanthanum(III) triflate (La(OTf)₃), are effective catalysts for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to yield azetidines. nih.govelsevierpure.comfrontiersin.org The reaction proceeds with high yields and tolerates a variety of functional groups that might be sensitive to other acidic conditions or possess Lewis basic sites. nih.govfrontiersin.org The use of a La(OTf)₃ catalyst promotes C3-selective aminolysis, favoring the desired 4-exo-tet cyclization to form the azetidine ring. nih.gov This selectivity is noteworthy, especially for substrates where the C4 position is benzylic, as C3-selective aminolysis still occurs. frontiersin.org Computational studies suggest that the coordination of lanthanum(III) to the substrate and/or product is responsible for the observed regioselectivity difference between cis and trans isomers. frontiersin.org

The general procedure involves treating a solution of the cis-3,4-epoxy amine in a solvent like 1,2-dichloroethane (B1671644) with a catalytic amount of La(OTf)₃ and heating the mixture under reflux. frontiersin.org

Table 1: Examples of La(OTf)₃-Catalyzed Azetidine Synthesis from cis-3,4-Epoxy Amines Data sourced from multiple studies highlighting the versatility of the catalytic system. nih.govfrontiersin.org

EntrySubstrate R¹ GroupSubstrate R² GroupProductYield (%)
1Phenyl (Ph)Benzyl (Bn)1-benzyl-3-hydroxy-2-phenylazetidine95
24-MethoxyphenylBenzyl (Bn)1-benzyl-3-hydroxy-2-(4-methoxyphenyl)azetidine99
34-ChlorophenylBenzyl (Bn)1-benzyl-2-(4-chlorophenyl)-3-hydroxyazetidine99
42-ThienylBenzyl (Bn)1-benzyl-3-hydroxy-2-(thiophen-2-yl)azetidine99
5CyclohexylBenzyl (Bn)1-benzyl-2-cyclohexyl-3-hydroxyazetidine88

Cycloaddition Reactions Leading to Azetidine Formation

Cycloaddition reactions are powerful tools for constructing cyclic systems in a single step, often with high stereocontrol. For azetidine synthesis, [2+2] cycloadditions and conjugate additions are particularly relevant.

The [2+2] cycloaddition of a ketene (B1206846) and an imine, known as the Staudinger synthesis, is a classic and widely used method for the synthesis of β-lactams (azetidin-2-ones). mdpi.com While this reaction produces an oxidized form of the azetidine ring, the resulting β-lactam is a versatile intermediate that can be subsequently reduced to the corresponding azetidine (see section 2.2.3.2.). The reaction involves the in-situ generation of a ketene, often from an acyl chloride and a tertiary amine, which then reacts with an imine to form the four-membered ring. mdpi.com The stereoselectivity of the Staudinger reaction can be influenced by reaction conditions and the nature of the substituents on both the ketene and the imine. mdpi.com

A more direct route to azetidines is the aza Paternò–Büchi reaction, which is the [2+2] photocycloaddition of an imine and an alkene. researchgate.netchemrxiv.org This reaction provides direct access to the azetidine core. researchgate.net Historically, these reactions required high-energy ultraviolet light. researchgate.net However, recent advancements have enabled these cycloadditions to be performed using visible light through photocatalysis. researchgate.netrsc.org In one approach, an iridium-based photocatalyst facilitates a triplet energy transfer to activate a 2-isoxazoline carboxylate (an oxime precursor), which then reacts with a broad range of alkenes to form highly functionalized azetidines. rsc.org Another strategy involves the photoredox-catalyzed aerobic oxidation of amines like dihydroquinoxalinones to generate an in-situ imine intermediate, which then undergoes a [2+2] cycloaddition with an alkene. acs.org These methods are characterized by their operational simplicity, mild conditions, and high stereoselectivity. chemrxiv.orgacs.org

Table 2: Examples of Visible-Light-Mediated Aza Paternò–Büchi Reactions Data from a study on photocatalytic dehydrogenative cycloadditions. acs.org

EntryAmine SubstrateAlkene SubstrateProductYield (%)Diastereomeric Ratio (d.r.)
1DihydroquinoxalinoneStyreneDihydro-1H-azeto[1,2-a]quinoxalinone98>20:1
2Dihydroquinoxalinone4-Methylstyrene7-Methyl-substituted adduct99>20:1
3Dihydroquinoxalinone4-Methoxystyrene7-Methoxy-substituted adduct99>20:1
4Dihydroquinoxalinone4-Chlorostyrene7-Chloro-substituted adduct92>20:1
5Dihydroquinoxalinone1,1-Diphenylethylene7,7-Diphenyl-substituted adduct91N/A
Aza-Michael Addition Methodologies

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental C-N bond-forming reaction. mdpi.com This methodology can be applied to the synthesis of functionalized azetidines. While often used to add substituents to a pre-existing azetidine ring, the core reaction can be envisioned in an intramolecular fashion to form the ring itself.

A common application in modern azetidine chemistry involves the use of azetidine-based Michael acceptors. For instance, methyl 2-(N-Boc-azetidin-3-ylidene)acetate can be synthesized from (N-Boc)azetidin-3-one. bohrium.comnih.gov This acceptor then reacts with various nitrogen nucleophiles (heterocyclic aliphatic and aromatic amines) via an aza-Michael addition to yield functionalized 3,3-disubstituted azetidines. mdpi.combohrium.com This strategy allows for the diversification of the azetidine scaffold, introducing complex side chains that are precursors to novel amino acid derivatives. mdpi.comnih.gov The reaction demonstrates high regioselectivity, as seen in the reaction with indazole, where only the N-1 adduct is typically formed. mdpi.com

Table 3: Aza-Michael Addition to an Azetidine-Based Acceptor Data from a study on the synthesis of azetidine amino acid derivatives. mdpi.com

EntryNucleophileSolventTime (h)ProductYield (%)
11H-PyrazoleAcetonitrile163-(1H-Pyrazol-1-yl) derivative89
21H-ImidazoleAcetonitrile163-(1H-Imidazol-1-yl) derivative85
31H-1,2,4-TriazoleAcetonitrile163-(1H-1,2,4-Triazol-1-yl) derivative90
41H-IndazoleAcetonitrile163-(1H-Indazol-1-yl) derivative88
51H-BenzotriazoleAcetonitrile163-(1H-Benzotriazol-1-yl) derivative86

Ring Expansion Strategies from Smaller Cyclic Precursors

Ring expansion reactions provide an elegant way to construct strained four-membered rings from more readily available three-membered precursors. This approach leverages the release of ring strain as a thermodynamic driving force for the transformation.

Aziridines, three-membered nitrogen heterocycles, are excellent precursors for azetidine synthesis via one-carbon ring expansion. One established method involves the thermal isomerization of 2-(halomethyl)aziridines. rsc.org This thermodynamically controlled rearrangement can be influenced by solvents and various nucleophiles. rsc.org

A more recent and stereoselective approach is the reaction of strained methylene (B1212753) aziridines with rhodium-bound carbenes, resulting in a formal [3+1] ring expansion. nih.gov This reaction proceeds with high regio- and stereoselectivity to yield highly substituted methylene azetidines. The proposed mechanism involves the formation of an ylide intermediate, followed by a ring-opening/ring-closing cascade that effectively transfers chirality from the aziridine (B145994) substrate to the azetidine product. nih.gov This method is particularly valuable as it allows for the creation of vicinal tertiary-quaternary stereocenters, which are challenging to construct using other synthetic routes. nih.gov

β-Lactams (azetidin-2-ones) are readily accessible cyclic amides, most famously prepared via the Staudinger ketene-imine cycloaddition. mdpi.com They serve as excellent and highly versatile precursors for the synthesis of saturated azetidines. The conversion is achieved through the reduction of the amide carbonyl group. rsc.orgmagtech.com.cn

A variety of reducing agents can be employed for this transformation. Reagents such as diisobutylaluminium hydride (DIBAL-H) and chloroalanes are effective for the chemoselective reduction of the lactam. rsc.org However, care must be taken as the presence of Lewis acids can sometimes promote the undesired ring-opening of the strained azetidine product. rsc.org Sodium borohydride (B1222165) (NaBH₄) has also been used, offering a milder alternative for the diastereoselective synthesis of substituted 1-arylazetidines from C-3 functionalized azetidin-2-ones. rsc.org This "β-lactam synthon" approach is a robust and convenient strategy for accessing a wide array of functionalized azetidines. rsc.org

Strain-Release Reactions from Bridged Azacyclobutanes (e.g., 1-azabicyclo[1.1.0]butane)

The inherent ring strain of bridged azacyclobutanes, such as 1-azabicyclo[1.1.0]butane (ABB), makes them powerful precursors for the synthesis of functionalized azetidines. rsc.orgarkat-usa.org The high strain energy of ABB (approx. 25.4 kcal/mol) provides a strong thermodynamic driving force for ring-opening reactions, allowing for the introduction of substituents at the 1- and 3-positions of the azetidine core. rsc.org

This "spring-loaded" reactivity is typically initiated by activating the nitrogen atom of ABB with an electrophile. This activation renders the bridgehead carbon susceptible to nucleophilic attack, leading to the cleavage of the highly strained central C-N bond. arkat-usa.orgnih.gov A variety of electrophiles and subsequent nucleophiles can be employed, leading to a diverse array of 1,3-disubstituted azetidines.

For instance, azabicyclo[1.1.0]butyl carbinols, which can be readily prepared from ABB, undergo divergent strain-release reactions upon N-activation. nih.gov Treatment with activating agents like trifluoroacetic anhydride (B1165640) or triflic anhydride can trigger a semipinacol rearrangement to yield keto 1,3,3-substituted azetidines. nih.gov This strategy highlights how the choice of activating agent can dictate the reaction pathway. arkat-usa.orgnih.gov Similarly, the reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with partners like benzyl chloroformate or trifluoroacetic anhydride provides access to diversely substituted 2-(trifluoromethyl)azetidines, a scaffold of significant interest. nih.gov

Recent advancements have also demonstrated the utility of ABB in Friedel–Crafts spirocyclization reactions to generate unique azetidine spiro-tetralins, showcasing the potential for rapid assembly of molecularly complex and medicinally relevant scaffolds. d-nb.infobris.ac.uk These strain-release-driven strategies offer an efficient and modular approach to constructing functionalized azetidines that would be challenging to access through traditional methods. bris.ac.uk

PrecursorReagent(s)Product TypeRef.
Azabicyclo[1.1.0]butyl carbinolsTrifluoroacetic anhydride / Triflic anhydrideKeto 1,3,3-substituted azetidines nih.gov
Azabicyclo[1.1.0]butyl carbinolsBenzyl chloroformate, NaI, then baseSpiroepoxy azetidines nih.gov
2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butanesBenzyl chloroformate / Trifluoroacetic anhydride3-Substituted 2-(trifluoromethyl)azetidines nih.gov
Azabicyclo[1.1.0]butane-tethered (hetero)arylsAcidic conditionsAzetidine spiro-tetralins d-nb.info

Asymmetric and Stereoselective Synthesis of Chiral Azetidine Systems Relevant to 3-Substituted Azetidines

The synthesis of enantioenriched azetidines is of paramount importance, as stereochemistry plays a crucial role in the biological activity of pharmaceutical compounds. Various catalytic and substrate-controlled methods have been developed to achieve high levels of stereoselectivity in the formation of chiral azetidine rings.

Enantioselective Catalysis (e.g., Phase-Transfer Catalysis, Organocatalysis)

Phase-Transfer Catalysis (PTC): Chiral phase-transfer catalysis has emerged as a powerful tool for asymmetric synthesis, valued for its mild conditions and operational simplicity. nih.gov This technique has been successfully applied to the enantioselective synthesis of complex azetidine structures. For example, the intramolecular C-C bond formation to create spiro-3,2'-azetidine oxindoles has been achieved with high enantiomeric ratios (up to 2:98 er) using novel chiral cation phase-transfer catalysts derived from cinchona alkaloids. nih.govacs.org In these reactions, the catalyst is believed to direct the cyclization by activating the leaving group, thereby lowering the energy barrier and controlling the stereochemical outcome. nih.gov PTC has also been effectively used in the aza-Michael reaction of 3,3-dinitroazetidine (B175035) with α,β-unsaturated ketones, employing a quinidine-based catalyst to furnish chiral N-substituted azetidines in excellent yields (up to 99%) and enantioselectivities (90–95% ee). acs.org

MethodCatalyst TypeReactionProduct TypeStereoselectivityRef.
Phase-Transfer CatalysisChiral Cinchona Alkaloid DerivativeIntramolecular CyclizationSpirocyclic Azetidine OxindolesUp to 2:98 er nih.govacs.org
Phase-Transfer CatalysisQuinidine-based CatalystAza-Michael AdditionN-Substituted 3,3-Dinitroazetidines90–95% ee acs.org
OrganocatalysisChiral Amineα-Chlorination/CyclizationC2-Functionalized Azetidines84–92% ee nih.gov
Organocatalysisβ-Isocupreidine (β-ICD)Aza-Morita–Baylis–HillmanFunctionalized AzetidinesEnantioselective rsc.org

Diastereoselective Synthetic Routes and Control

Diastereoselective strategies are crucial for constructing azetidines with multiple stereocenters. These methods often rely on the influence of existing stereocenters in the substrate or the use of stereoselective reagents to control the formation of new chiral centers.

One powerful approach is the iodine-mediated cyclization of homoallyl amines, which proceeds via a 4-exo trig pathway to deliver cis-2,4-disubstituted azetidines. nih.gov The relative stereochemistry of these products has been confirmed by NMR spectroscopy and X-ray crystallography. nih.gov Another versatile method involves the copper-catalyzed boryl allylation of azetines. This reaction installs both a boryl and an allyl group across the double bond, creating two new stereogenic centers with complete cis-diastereoselectivity and high enantioselectivity. acs.org

Furthermore, chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines can be formed diastereoselectively from enantiopure 4-formyl-β-lactams. nih.gov These intermediates can then undergo rearrangement to afford chiral 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines with excellent diastereomeric ratios (dr >99/1). nih.gov The synthesis of trans-3-(hydroxymethyl)-2-arylazetidines has also been achieved with high diastereoselectivity through a base-mediated cyclization of oxiranylmethyl-substituted benzylamines, demonstrating excellent control over the relative stereochemistry of the substituents at the 2- and 3-positions. acs.org

Utilization of Chiral Pool or Chiral Auxiliaries

The use of readily available chiral starting materials (the "chiral pool") or removable chiral auxiliaries offers a reliable and time-tested strategy for asymmetric synthesis.

Chiral Auxiliaries: Chiral auxiliaries temporarily attach to a substrate to direct the stereochemical course of a reaction and are subsequently removed. (S)-1-Phenylethylamine is a classic example, having been used as both a chiral auxiliary and a nitrogen source in the synthesis of enantiomeric pairs of azetidine-2,4-dicarboxylic acids. rsc.orgrsc.org Another widely used and effective auxiliary is tert-butanesulfinamide. rsc.org Its application in a three-step sequence starting from 3-chloropropanal (B96773) provides a general and scalable route to a broad range of enantioenriched C2-substituted azetidines with various aryl, vinyl, and alkyl groups. acs.org Similarly, camphor (B46023) sultam derivatives have been employed in the asymmetric addition of allylic halides to glyoxylic acid derivatives to prepare enantiopure L-azetidine-2-carboxylic acid and its 3-substituted analogs. nih.gov

Chiral Pool: Directly incorporating a chiral molecule from the chiral pool into the final structure is an efficient strategy. For example, an expedient one-pot procedure involving the reductive amination of a chloroaldehyde with various chiral amines (e.g., amino acid derivatives) provides access to a diverse set of chiral spiro-azetidinepiperidines, effectively transferring the chirality from the starting amine to the product. doi.org This approach is convergent, scalable, and retains the chiral purity of the starting material. doi.org

StrategyChiral SourceProduct TypeRef.
Chiral Auxiliary(S)-1-PhenylethylamineAzetidine-2,4-dicarboxylic acids rsc.orgrsc.orgnih.gov
Chiral Auxiliarytert-ButanesulfinamideC2-Substituted azetidines rsc.orgacs.org
Chiral AuxiliaryCamphor sultamL-Azetidine-2-carboxylic acid and 3-substituted analogs nih.gov
Chiral PoolChiral AminesChiral spiro-azetidinepiperidines doi.org

Reactivity and Chemical Transformations of 3 3 Trifluoromethyl Benzyl Azetidine and Its Derivatives

Reactivity of the Azetidine (B1206935) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the azetidine ring makes it a nucleophilic center, readily participating in reactions that lead to the formation of new nitrogen-carbon, nitrogen-oxygen, and nitrogen-sulfur bonds. This reactivity is central to the synthesis of a wide array of derivatives with modified properties.

N-Functionalization: Alkylation, Acylation, and Protection Strategies

The secondary amine of 3-[3-(trifluoromethyl)benzyl]azetidine can be easily functionalized through various common organic reactions.

N-Alkylation: The nitrogen can be alkylated using alkyl halides or via reductive amination. These reactions introduce new alkyl or benzyl (B1604629) groups, expanding the structural diversity of the molecule. For instance, the reaction with specific alkylating agents can yield novel 3-substituted azetidine derivatives designed for particular applications. nih.gov

N-Acylation: Acylation of the azetidine nitrogen with acyl chlorides or anhydrides provides the corresponding N-acylazetidines. This transformation is useful for synthesizing amide derivatives and can also serve as a protection strategy. The resulting amide bond is generally stable but can be cleaved under specific hydrolytic conditions.

Protection Strategies: Due to the reactivity of the secondary amine, protection is often a necessary step in multi-step syntheses to prevent unwanted side reactions. Common nitrogen protecting groups are employed, chosen based on their stability to the reaction conditions of subsequent steps and the ease of their removal. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are frequently used. The Boc group is stable under a variety of conditions but is easily removed with acid, while the Cbz group is removed by catalytic hydrogenation. youtube.com Other groups like sulfonyl derivatives (e.g., tosyl, Ts) are also utilized, providing stable protection that can be removed under reductive conditions.

Protecting GroupAbbreviationCommon Reagents for IntroductionCommon Cleavage Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)₂OTrifluoroacetic acid (TFA), HCl
BenzyloxycarbonylCbz or ZBenzyl chloroformateH₂, Pd/C (Catalytic Hydrogenation)
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuPiperidine, DBU (Base)
BenzylBnBenzyl bromide (BnBr)H₂, Pd/C (Catalytic Hydrogenation)
AcetylAcAcetic anhydride (B1165640), Acetyl chlorideAcid or base hydrolysis
p-ToluenesulfonylTosyl or TsTosyl chloride (TsCl)Strong acid, Reductive cleavage

Formation of N-Substituted Azetidine Derivatives

The N-functionalization strategies described above lead directly to the formation of a wide range of N-substituted azetidine derivatives. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the N-arylation of azetidines with aryl halides, providing access to N-arylazetidines. researchgate.net This method is effective for creating a diverse library of compounds where the properties are tuned by the nature of the aromatic substituent. researchgate.net The synthesis of N-heteroaryl azetidines has been shown to yield compounds with superior drug profiles compared to analogues with larger rings. researchgate.net

Reactions at the Azetidine Ring Carbons

The inherent ring strain of the azetidine scaffold (approx. 25.4 kcal/mol) makes it susceptible to reactions that involve cleavage of the ring's carbon-carbon or carbon-nitrogen bonds. rsc.org Additionally, the carbon atoms of the ring can be functionalized to introduce new substituents and stereocenters.

Ring-Opening Reactions and Mechanistic Considerations

Azetidines can undergo ring-opening reactions under various conditions, driven by the relief of ring strain. rsc.org These reactions typically require activation of the azetidine, often by protonation or Lewis acid catalysis, which makes the ring more susceptible to nucleophilic attack. polimi.it

The regioselectivity of the nucleophilic attack is a key consideration. In unsymmetrical azetidines, the nucleophile's point of attack is controlled by both electronic and steric factors. polimi.it Electron-withdrawing groups on the nitrogen or carbon atoms can direct the nucleophile to specific positions. The reaction can proceed via an Sₙ2 mechanism, where the nucleophile attacks one of the ring carbons, leading to the cleavage of a C-N bond. For instance, acid-mediated intramolecular ring-opening can occur if a pendant nucleophilic group is present on an N-substituent, a process sensitive to pH. researchgate.net The rate of such decomposition is linked to the pKa of the azetidine nitrogen, as protonation is often a precursor to the ring-opening event. researchgate.net

Functional Group Interconversions on the Azetidine Ring

Functional groups on the azetidine ring can be interconverted to synthesize new derivatives. For example, a 3-hydroxyazetidine can be converted into a 3-haloazetidine, which then serves as a versatile electrophile for substitution reactions. The synthesis of 3-bromoazetidine (B1339375) derivatives has been demonstrated, and these compounds react with a variety of nucleophiles (carbon, sulfur, oxygen, and nitrogen) to yield a broad range of C-3 functionalized azetidines. rsc.orgresearchgate.net

Furthermore, oxidation of the azetidine ring can lead to the formation of azetidinones. The synthesis of azetidin-3-ones, structural isomers of the well-known β-lactams, can be achieved through methods like gold-catalyzed oxidative cyclization of N-propargylsulfonamides. nih.gov These azetidin-3-ones are valuable intermediates for creating further functionalized azetidines. nih.gov Additionally, 3-hydroxyazetidines can undergo rearrangement cascades under acidic conditions to form other heterocyclic systems, such as 2-oxazolines, demonstrating another pathway for functional group transformation. durham.ac.uknih.gov

Starting Functional GroupReagents/ConditionsResulting Functional Group
3-HydroxyazetidineSOCl₂, PBr₃3-Haloazetidine
3-HaloazetidineNaN₃, KCN, R₂NH, RSNa3-Azido-, 3-Cyano-, 3-Amino-, 3-Thioether-azetidine
N-PropargylsulfonamideGold-catalyst, OxidantAzetidin-3-one
3-HydroxyazetidineH₂SO₄, Acetonitrile2-Oxazoline (via rearrangement)

Carbon-Carbon Bond Formation (e.g., Cross-Coupling Reactions like Suzuki-Miyaura)

Modern synthetic methods allow for the formation of carbon-carbon bonds directly on the azetidine ring. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. The Suzuki-Miyaura coupling, for example, can be used to form C-C bonds between an organoboron compound and a halide. youtube.com To apply this to the azetidine ring, a precursor such as a 3-halo-azetidine derivative would be required. Hiyama cross-coupling reactions between 3-iodoazetidine (B8093280) and arylsilanes have been successfully used to prepare various 3-arylazetidines under mild conditions. organic-chemistry.org

The general mechanism for a Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (e.g., 3-iodoazetidine derivative) to form a palladium(II) complex.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step typically requires a base.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

More advanced methods, such as palladium-catalyzed C-H arylation, offer a way to form C-C bonds without pre-functionalization, though this often requires a directing group to achieve site-selectivity. researchgate.netnih.gov These reactions represent a frontier in the functionalization of saturated heterocycles like azetidine. acs.org

Reaction TypeAzetidine SubstrateCoupling PartnerCatalyst SystemProduct
Suzuki-Miyaura3-Iodoazetidine derivativeArylboronic acidPd(0) catalyst, Base3-Arylazetidine derivative
Hiyama Coupling3-IodoazetidineArylsilanePd catalyst, Activator3-Arylazetidine
C-H ArylationAzetidine with directing groupAryl iodidePd(OAc)₂, Ligand, BaseC-H Arylated Azetidine

α-Arylation of Azetidines

The functionalization of C(sp³)–H bonds, especially those adjacent to a nitrogen atom in a cyclic system, is a powerful tool in modern organic synthesis for building molecular complexity. nih.gov The α-arylation of azetidines involves the formation of a carbon-carbon bond between the C2 (or C4) position of the azetidine ring and an aromatic group. This transformation is typically achieved through transition-metal-catalyzed C-H activation.

Palladium-catalyzed reactions have been particularly successful for the α-arylation of saturated nitrogen heterocycles. nih.govresearchgate.net These methods often involve the direct coupling of the azetidine with an aryl halide or triflate. For a substrate like this compound, which is a secondary amine, the reaction would likely require N-protection (e.g., with a Boc or benzyl group) to prevent competing N-arylation (Buchwald-Hartwig amination) and to facilitate the desired C-H functionalization. However, methods for the direct α-arylation of N-H containing cyclic amines are also being developed.

The general mechanism for palladium-catalyzed α-arylation proceeds through an oxidative addition of the aryl halide to a Pd(0) complex, followed by the formation of a palladium enamide or a related intermediate via C-H activation/deprotonation at the α-position. Subsequent reductive elimination yields the α-arylated azetidine and regenerates the Pd(0) catalyst. nih.gov The choice of ligand, base, and solvent is crucial for achieving high yields and selectivity. researchgate.net The strained nature of the azetidine ring presents a challenge, as ring-opening can be a potential side reaction, but appropriate conditions, such as using an N-benzyl protected azetidine, can prevent this. researchgate.net

Below is a table illustrating the potential scope of the α-arylation reaction on a protected derivative of this compound with various aryl bromides, based on established methodologies for similar substrates. researchgate.netnih.gov

EntryAryl BromideCatalyst / LigandBaseSolventTemp (°C)Putative Product
14-BromotoluenePd(OAc)₂ / RuPhosLiHMDSToluene100N-PG-2-(p-tolyl)-3-[3-(trifluoromethyl)benzyl]azetidine
24-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane110N-PG-2-(4-methoxyphenyl)-3-[3-(trifluoromethyl)benzyl]azetidine
31-Bromo-4-fluorobenzenePd-G3-XantphosCs₂CO₃t-BuOH100N-PG-2-(4-fluorophenyl)-3-[3-(trifluoromethyl)benzyl]azetidine
42-BromopyridinePd(OAc)₂ / SPhosK₂CO₃Toluene110N-PG-2-(pyridin-2-yl)-3-[3-(trifluoromethyl)benzyl]azetidine
PG = Protecting Group (e.g., Boc, Benzyl); LiHMDS = Lithium bis(trimethylsilyl)amide; dba = dibenzylideneacetone.

Transformations Involving the Trifluoromethylbenzyl Moiety

The trifluoromethylbenzyl portion of the molecule offers reaction sites on both the aromatic ring and the trifluoromethyl group itself. The electronic properties of these groups dictate the reactivity and the types of transformations possible.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. wikipedia.org The feasibility and regioselectivity of EAS on the benzene (B151609) ring of this compound are governed by the electronic effects of the two existing substituents: the alkyl group (the CH₂-azetidine moiety) at position 1 and the trifluoromethyl group (CF₃) at position 3.

Trifluoromethyl Group (CF₃): This group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms. youtube.com Consequently, it is a powerful deactivating group, making the aromatic ring significantly less nucleophilic and thus less reactive towards electrophiles. youtube.com The CF₃ group is a meta-director. youtube.comuci.edu

Alkyl Group (-CH₂-R): This group is weakly electron-donating through an inductive effect. It is therefore an activating group and directs incoming electrophiles to the ortho and para positions. uci.edu

The combination of a strong deactivating meta-director and a weak activating ortho, para-director makes predicting the outcome of EAS complex. The powerful deactivating nature of the CF₃ group will generally suppress the reaction rate, requiring harsh conditions if the reaction is to proceed at all.

The directing effects of the two substituents on the available positions (2, 4, 5, 6) are summarized below.

PositionRelation to -CH₂-R (o,p-director)Relation to -CF₃ (m-director)Combined EffectLikelihood of Substitution
2ortho (favorable)ortho (unfavorable)Conflicting, deactivatedUnlikely
4para (favorable)ortho (unfavorable)Conflicting, deactivatedUnlikely
5meta (unfavorable)meta (favorable)Aligned, but on deactivated ringMost Probable
6ortho (favorable)para (unfavorable)Conflicting, deactivatedUnlikely

Given this analysis, any electrophilic substitution, such as nitration or halogenation, would be expected to occur very slowly and preferentially at the C5 position, which is meta to both substituents and thus the least disfavored position.

The trifluoromethyl group is known for its high chemical stability, stemming from the strength of the carbon-fluorine bond. mdpi.com This robustness makes the CF₃ group a valuable substituent in medicinal chemistry for enhancing metabolic stability. mdpi.com However, despite its general inertness, several methods have been developed for the selective chemical transformation of aromatic trifluoromethyl groups. tcichemicals.com These reactions often require specific reagents or catalytic systems to achieve C-F bond activation.

These transformations are challenging but provide pathways to other important functional groups, expanding the synthetic utility of trifluoromethylated aromatics.

TransformationReagents / ConditionsProduct MoietyDescription
HydrolysisStrong acid (e.g., H₂SO₄) or base, high temp.-COOH (Carboxylic acid)Requires harsh conditions to cleave all three C-F bonds.
C-F Activation/ReductionHydrosilanes, Lewis acids-CF₂H (Difluoromethyl)Selective reduction of one C-F bond.
C-F Cleavage/CarbonylationBoron tribromide (BBr₃)-C(=O)Ar (Diaryl ketone)A method to convert the CF₃ group into a carbonyl, followed by electrophilic aromatic substitution. tcichemicals.com
Reductive DefluorinationPhotoredox catalysis with reductants-CF₂• radical intermediatesCan lead to further functionalization.

These specialized reactions demonstrate that while the trifluoromethyl group is highly stable, it is not entirely inert and can be synthetically manipulated under controlled conditions to generate novel derivatives. tcichemicals.com

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and stereochemistry. For 3-[3-(Trifluoromethyl)benzyl]azetidine, a suite of NMR experiments including ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR is employed to unambiguously confirm its structure.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the protons on the azetidine (B1206935) ring, the benzylic bridge, and the trifluoromethyl-substituted aromatic ring. The azetidine ring protons typically appear as complex multiplets in the aliphatic region, while the benzylic protons would present as a doublet. The aromatic protons would resonate in the downfield region, showing a characteristic splitting pattern for a 1,3-disubstituted benzene (B151609) ring chemicalbook.com.

Proton Assignment Expected Chemical Shift (δ ppm) Multiplicity
Aromatic H7.40 - 7.60Multiplet
Benzylic CH₂2.80 - 3.00Doublet
Azetidine CH₂ (C2, C4)3.50 - 3.80Multiplet
Azetidine CH (C3)3.00 - 3.30Multiplet
Azetidine NH1.50 - 2.50Broad Singlet

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound would show signals for the two distinct carbons of the azetidine ring, the benzylic carbon, the four aromatic carbons, and the carbon of the trifluoromethyl group. The carbon of the CF₃ group typically appears as a quartet due to coupling with the three fluorine atoms chemicalbook.comchemicalbook.com.

Carbon Assignment Expected Chemical Shift (δ ppm) Key Feature
C=C (Aromatic)123 - 140Multiple signals
C-CF₃ (Aromatic)130 - 132Quartet (¹JCF)
CF₃124 - 126Quartet (¹JCF ≈ 272 Hz)
Azetidine CH₂ (C2, C4)50 - 55-
Benzylic CH₂38 - 42-
Azetidine CH (C3)35 - 40-

¹⁹F NMR: Fluorine-19 NMR is highly specific for fluorine-containing compounds and is characterized by a wide chemical shift range, making it very sensitive to the local electronic environment nih.govwikipedia.org. For this compound, the ¹⁹F NMR spectrum is expected to exhibit a sharp singlet, confirming the presence of the trifluoromethyl (CF₃) group. Its chemical shift is characteristic of a CF₃ group attached to an aromatic ring rsc.orgrsc.org.

Fluorine Assignment Expected Chemical Shift (δ ppm) Reference
Ar-CF₃-62 to -64CFCl₃

¹⁵N NMR: Nitrogen-15 NMR, while less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, provides direct insight into the chemical environment of the nitrogen atom. The ¹⁵N chemical shift for the azetidine ring nitrogen is sensitive to substitution and ring strain. For a simple alkyl-substituted azetidine, the signal is expected in a specific range relative to a standard like anhydrous ammonia (B1221849) acs.orgipb.pt.

Nitrogen Assignment Expected Chemical Shift (δ ppm) Reference
Azetidine N25 - 55NH₃

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous verification of its elemental formula. For this compound (C₁₁H₁₂F₃N), HRMS provides a measured mass that is accurate to several decimal places. This high precision allows for differentiation between compounds with the same nominal mass but different elemental compositions acs.orgnih.gov.

Parameter Value
Molecular FormulaC₁₁H₁₂F₃N
Calculated Exact Mass215.0922 g/mol
Expected Ion (ESI+)[M+H]⁺
Expected m/z for [M+H]⁺216.0995

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an effective method for identifying the presence of specific functional groups ufl.edu. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its various bonds jmchemsci.comlibretexts.orgjmchemsci.com.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H StretchSecondary Amine (Azetidine)3300 - 3500 (Broad)
C-H Stretch (Aromatic)Benzene Ring3000 - 3100
C-H Stretch (Aliphatic)CH₂, CH (Azetidine, Benzyl)2850 - 2960
C=C StretchAromatic Ring1450 - 1600
C-F StretchTrifluoromethyl Group1100 - 1350 (Strong, multiple bands)
C-N StretchAzetidine Ring1020 - 1250

X-ray Crystallography for Precise Geometric and Absolute Configuration Determination

When a compound can be grown as a single crystal of sufficient quality, X-ray crystallography provides the most definitive structural information. This technique determines the precise spatial arrangement of atoms within the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles mdpi.com. For this compound, an X-ray crystal structure would confirm the puckering of the four-membered azetidine ring and the relative orientation of the 3-(trifluoromethyl)benzyl substituent researchgate.netacs.orgnih.govnih.gov. This analysis is the gold standard for absolute configuration determination of chiral molecules and provides unequivocal proof of the molecular structure.

Applications As a Synthetic Building Block and Chemical Scaffold in Organic Synthesis

Construction of Diverse Heterocyclic Systems Featuring the Azetidine (B1206935) Core

The functionalized azetidine core of 3-[3-(Trifluoromethyl)benzyl]azetidine is an excellent starting point for the synthesis of more complex, polycyclic heterocyclic systems. The strained four-membered ring can be manipulated to build fused, bridged, and spirocyclic structures, which are of significant interest in drug discovery for their structural novelty and well-defined spatial arrangement of substituents. nih.govresearchgate.net

Researchers have demonstrated that densely functionalized azetidines can be transformed into a variety of unique ring systems. For example, a common synthetic strategy involves using a trisubstituted azetidine precursor, which can undergo a series of reactions to generate diverse scaffolds. nih.govresearchgate.net One such pathway involves the reduction of a nitrile group on the azetidine ring to a primary amine, followed by protection. This intermediate can then be used to construct different bicyclic systems. nih.gov

A notable example is the synthesis of diazabicyclo[3.1.1]heptane systems. This is achieved through a sequence involving mesylation of a pendant alcohol on the azetidine precursor, followed by an intramolecular cyclization reaction, which proceeds in high yield to form the bridged bicyclic structure. nih.gov Another approach utilizes ring-closing metathesis on an N-allylated azetidine derivative to form azetidine-fused eight-membered rings. nih.govresearchgate.net These transformations highlight the role of the azetidine ring as a structural template for generating complex heterocyclic architectures that would be challenging to synthesize by other means.

Precursor TypeSynthetic StrategyResulting Heterocyclic SystemReference
Densely functionalized azetidineIntramolecular cyclizationFused, bridged, and spirocyclic rings nih.gov, researchgate.net
Azetidine with pendant alcoholMesylation and intramolecular cyclizationDiazabicyclo[3.1.1]heptane nih.gov
N-allyl azetidine derivativeRing-closing metathesisAzetidine-fused 8-membered ring nih.gov, researchgate.net

Development of Novel Molecular Scaffolds for Chemical Space Exploration

The exploration of novel chemical space is a primary objective in modern drug discovery. Diversity-oriented synthesis (DOS) is a powerful strategy used to access structurally diverse and complex molecules from a common starting material. nih.gov Azetidine derivatives, including this compound, are ideal starting points for DOS campaigns due to the multiple functionalization points on the core ring. nih.govresearchgate.net

The ability to transform a single, densely functionalized azetidine core into a wide array of fused, bridged, and spirocyclic ring systems is a testament to its utility in scaffold development. nih.govresearchgate.net For instance, a spirocyclic azetidine scaffold can be synthesized from an aminonitrile azetidine precursor through metalation followed by trapping with a formaldehyde (B43269) source and subsequent cyclization. nih.gov This approach allows for the generation of lead-like molecules with unique three-dimensional shapes, which is particularly important for targeting complex biological macromolecules like proteins. The development of libraries based on these novel scaffolds enables a systematic exploration of structure-activity relationships and the identification of new biological probes and drug candidates. nih.govacs.org

Azetidine-Based ApproachResulting Scaffold TypeSignificance in Chemical Space ExplorationReference
Diversity-Oriented Synthesis (DOS)Fused, bridged, spirocyclic systemsAccess to novel and diverse molecular frameworks nih.gov, researchgate.net
Metalation and cyclization of aminonitrile precursorSpirocyclic azetidinesGeneration of unique 3D structures for lead discovery nih.gov
Solid-phase library synthesisLarge library of spirocyclic azetidinesSystematic exploration of structure-activity relationships nih.gov

Precursor in the Multistep Synthesis of Complex Organic Molecules

Beyond its use in creating diverse scaffolds, this compound and related structures serve as valuable precursors in the linear, multistep synthesis of complex organic molecules. researchgate.netrsc.org In this context, the azetidine moiety is incorporated as a key structural subunit within a larger target molecule. The synthesis of such complex molecules often relies on a convergent approach where different fragments are prepared separately and then combined.

Role as a Conformationally Constrained Scaffold in Macrocycle and Peptide Mimetic Research

The rigid, four-membered ring of azetidine makes it an excellent tool for introducing conformational constraints into flexible molecules like peptides and macrocycles. researchgate.netnih.gov In peptidomimetic research, the goal is to create molecules that mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. nih.govljmu.ac.uk

Incorporating an azetidine-based amino acid, such as a 3-aminoazetidine (3-AAz) unit, into a peptide backbone can induce specific secondary structures, like beta-turns. researchgate.netljmu.ac.uk This turn-inducing property is highly beneficial for the synthesis of small macrocyclic peptides, as it pre-organizes the linear precursor into a conformation that is favorable for cyclization. Research has shown that the introduction of a 3-AAz subunit leads to significantly improved yields in the macrocyclization of tetra-, penta-, and hexapeptides. researchgate.netljmu.ac.uk

Application AreaRole of Azetidine ScaffoldKey FindingsReference
Peptide MimeticsInduces conformational constraints (e.g., β-turns)Acts as a turn-inducing element, pre-organizes linear precursors researchgate.net, ljmu.ac.uk
MacrocyclizationImproves cyclization efficiencySignificantly improved yields for tetra-, penta-, and hexapeptides researchgate.net, ljmu.ac.uk
Proteolytic StabilityEnhances resistance to enzymatic degradationAzetidine-modified cyclohexapeptide shows improved stability ljmu.ac.uk

Future Research Directions and Challenges in Azetidine Chemistry

Development of More Sustainable and Atom-Economical Synthetic Methodologies

A primary challenge in contemporary chemical synthesis is the development of environmentally benign and efficient reactions. For azetidines, future research is intensely focused on moving beyond traditional multi-step syntheses, which often generate significant waste, towards more sustainable and atom-economical alternatives. researchgate.netresearchgate.net Key areas of development include:

Catalytic Cycloadditions: Researchers are exploring novel catalytic systems, including those based on earth-abundant metals, to promote [2+2] cycloadditions and other pericyclic reactions that can construct the azetidine (B1206935) ring in a single, highly efficient step.

C-H Activation/Functionalization: A major goal is the direct functionalization of simple, unactivated C-H bonds on pre-existing azetidine rings or their acyclic precursors. This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste.

Flow Chemistry: The use of continuous flow reactors offers significant advantages in terms of safety, scalability, and reaction optimization for azetidine synthesis. uniba.it Future work will likely involve integrating multi-step sequences into a single continuous flow process.

Bio-catalysis: The use of enzymes to catalyze the synthesis of chiral azetidines is a promising avenue for developing highly selective and sustainable methods.

These advancements aim to reduce the environmental impact of azetidine synthesis while making these valuable compounds more accessible for various applications.

Exploration of Novel Reactivity and Unprecedented Transformations of the Azetidine Ring

The inherent ring strain of the azetidine core imparts unique reactivity that is a focal point of ongoing and future research. researchgate.netrsc.org While the ring is more stable than that of its three-membered counterpart, the aziridine (B145994), it can undergo a variety of ring-opening and ring-expansion reactions under the right conditions. researchgate.netmagtech.com.cn Future explorations in this area are expected to include:

Strain-Release Driven Reactions: Harnessing the ring strain to drive reactions that form more complex molecular architectures is a key objective. This includes developing new types of ring-opening reactions with a wider range of nucleophiles and electrophiles. magtech.com.cn

Photocatalysis and Electrochemistry: The application of light and electricity to initiate novel transformations of the azetidine ring is a rapidly growing area. rsc.org These methods can provide access to reactive intermediates that are not achievable through traditional thermal methods.

Fragmentations and Rearrangements: Investigating novel fragmentation and rearrangement reactions of functionalized azetidines can lead to the synthesis of other important classes of nitrogen-containing compounds.

By understanding and exploiting the unique reactivity of the azetidine ring, chemists can develop new synthetic strategies and access novel chemical space. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Predictive Modeling: Developing sophisticated ML models that can accurately predict the outcome of a given azetidine-forming reaction, including yield and stereoselectivity, based on the starting materials and reaction conditions. thescience.devchemai.io

Retrosynthetic Analysis: Employing AI-powered tools to propose novel and efficient synthetic routes to complex azetidine-containing target molecules. nih.gov

Reaction Optimization: Using machine learning algorithms to rapidly identify the optimal conditions for a particular azetidine synthesis, minimizing the need for extensive trial-and-error experimentation.

The integration of AI and ML into the research workflow has the potential to significantly reduce the time and resources required to develop new synthetic methods and design novel azetidine-based molecules. chemai.io

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A fundamental understanding of reaction mechanisms is crucial for the rational design of new and improved synthetic methods. Future research will increasingly rely on a synergistic combination of advanced spectroscopic and computational techniques to elucidate the intricate details of azetidine transformations. This includes:

In Situ Spectroscopy: The use of techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to monitor reactions in real-time, providing valuable information about reaction intermediates and kinetics.

Advanced Mass Spectrometry: Employing sophisticated mass spectrometry techniques to identify and characterize transient species in reaction pathways.

Computational Chemistry: Utilizing high-level quantum mechanical calculations to model reaction pathways, predict transition state geometries, and understand the factors that control reactivity and selectivity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.